molecular formula C18H18FN5O4 B10961189 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10961189
M. Wt: 387.4 g/mol
InChI Key: LICCQSNVZZTZPH-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions.

  • Preparation of Pyrazole Intermediate

      Starting Materials: 3,5-dimethyl-4-nitropyrazole.

      Reaction Conditions: The nitropyrazole is synthesized through nitration of 3,5-dimethylpyrazole using nitric acid and sulfuric acid.

  • Preparation of Isoxazole Intermediate

      Starting Materials: 4-fluoro-2-methylphenyl isoxazole.

      Reaction Conditions: The isoxazole ring is formed via cyclization of appropriate precursors under acidic or basic conditions.

  • Coupling Reaction

      Starting Materials: Pyrazole and isoxazole intermediates.

      Reaction Conditions: The intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and isoxazole rings.

    Reduction: Reduction of the nitro group on the pyrazole ring can lead to the formation of amino derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group on the pyrazole ring can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to target proteins. The isoxazole ring provides additional sites for interaction, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-CHLORO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE
  • **4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-BROMO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE

Uniqueness

The presence of the fluorophenyl group in 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE enhances its chemical stability and binding affinity compared to its chloro- and bromo-substituted analogs. This makes it a more potent candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H18FN5O4

Molecular Weight

387.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H18FN5O4/c1-9-7-13(19)5-6-15(9)20-18(25)16-14(12(4)28-22-16)8-23-11(3)17(24(26)27)10(2)21-23/h5-7H,8H2,1-4H3,(H,20,25)

InChI Key

LICCQSNVZZTZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NOC(=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Origin of Product

United States

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